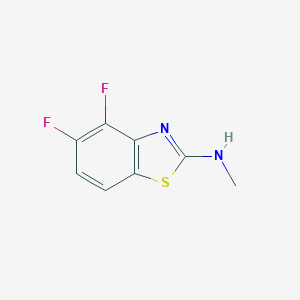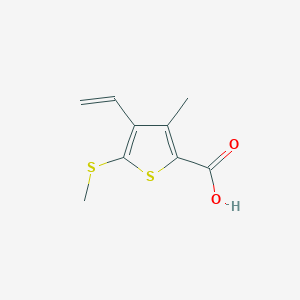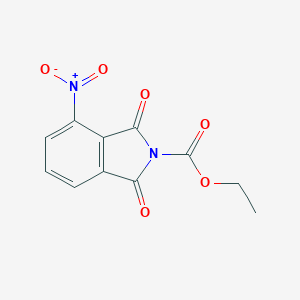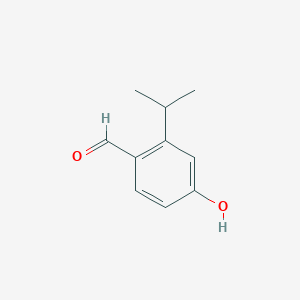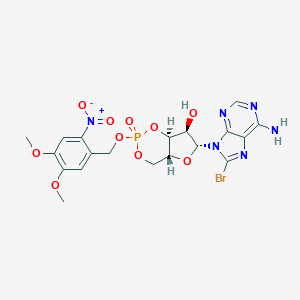
Caged 8-Br-camp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caged 8-Br-camp is a chemical compound that has gained significant attention in the scientific community due to its ability to release cyclic adenosine monophosphate (cAMP) upon exposure to light. This unique characteristic has made it a valuable tool for studying the biochemical and physiological effects of cAMP in cells and tissues. In
Mecanismo De Acción
Caged 8-Br-camp releases Caged 8-Br-camp upon exposure to light, which can activate downstream signaling pathways. This allows researchers to study the effects of Caged 8-Br-camp on cellular processes in a controlled manner.
Efectos Bioquímicos Y Fisiológicos
CAMP is a second messenger that plays a critical role in a variety of cellular processes, including metabolism, gene expression, and ion channel activity. By releasing Caged 8-Br-camp in a controlled manner, caged 8-Br-camp can be used to study the biochemical and physiological effects of Caged 8-Br-camp on these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of caged 8-Br-camp is its ability to release Caged 8-Br-camp in a controlled manner, allowing researchers to study the effects of Caged 8-Br-camp on cellular processes with high temporal and spatial resolution. However, caged 8-Br-camp also has limitations, including the need for specialized equipment to deliver light and the potential for phototoxicity.
Direcciones Futuras
There are many future directions for the use of caged 8-Br-camp in scientific research. One potential application is in the study of circadian rhythms, as Caged 8-Br-camp has been shown to play a role in regulating the circadian clock. Additionally, caged 8-Br-camp could be used to study the effects of Caged 8-Br-camp on immune cell function and inflammation, as well as in the development of new therapies for diseases such as cancer and diabetes.
In conclusion, caged 8-Br-camp is a valuable tool for studying the biochemical and physiological effects of Caged 8-Br-camp in cells and tissues. Its ability to release Caged 8-Br-camp upon exposure to light allows for high temporal and spatial resolution, making it a valuable tool for scientific research. As research in this field continues to expand, caged 8-Br-camp is likely to play an increasingly important role in the study of cellular signaling pathways and the development of new therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of caged 8-Br-camp involves the reaction of 8-Br-camp with a photolabile protecting group, such as nitrophenyl-ether or coumarin. The resulting compound can then be purified and stored until it is ready for use in experiments.
Aplicaciones Científicas De Investigación
Caged 8-Br-camp has been used in a variety of scientific research applications, including the study of cellular signaling pathways, neuronal activity, and muscle contraction. It has also been used in optogenetics, a field that utilizes light to control cellular processes.
Propiedades
Número CAS |
177592-87-9 |
|---|---|
Nombre del producto |
Caged 8-Br-camp |
Fórmula molecular |
C19H20BrN6O10P |
Peso molecular |
603.3 g/mol |
Nombre IUPAC |
(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C19H20BrN6O10P/c1-31-10-3-8(9(26(28)29)4-11(10)32-2)5-33-37(30)34-6-12-15(36-37)14(27)18(35-12)25-17-13(24-19(25)20)16(21)22-7-23-17/h3-4,7,12,14-15,18,27H,5-6H2,1-2H3,(H2,21,22,23)/t12-,14-,15-,18-,37?/m1/s1 |
Clave InChI |
DNPINJJWFMWFRD-KUUOUUIGSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)COP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC |
Sinónimos |
4,5-dimethoxy-2-nitrobenzyl-8-bromo-cAMP 4,5-dimethoxy-2-nitrobenzyl-8-bromo-cAMP, (R)-isomer caged 8-Br-cAMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
